molecular formula C21H18N2O3S B6083153 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide

Cat. No. B6083153
M. Wt: 378.4 g/mol
InChI Key: CYHYRCZWKNVJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide, also known as DRAQ5, is a fluorescent dye that is commonly used in scientific research. DRAQ5 is a member of the xanthene family of dyes and is widely used in the field of cell biology and biochemistry.

Mechanism of Action

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide binds to the minor groove of DNA and emits a fluorescent signal upon excitation. N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide has a high affinity for DNA and can be used to stain live and fixed cells. N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide is also membrane-permeable, which allows it to stain nuclei in live cells.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide has no known biochemical or physiological effects on cells. N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide is non-toxic and does not affect cell viability or proliferation.

Advantages and Limitations for Lab Experiments

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide has several advantages for lab experiments. N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide is a highly sensitive and specific fluorescent dye that can be used to stain DNA in live and fixed cells. N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide is also membrane-permeable, which allows it to stain nuclei in live cells. N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide is non-toxic and does not affect cell viability or proliferation. However, N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide has several limitations. N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide is not suitable for staining RNA or proteins. N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide is also not suitable for live-cell imaging of DNA replication or cell division.

Future Directions

There are several future directions for N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide research. One area of research is the development of new fluorescent dyes that can stain RNA or proteins. Another area of research is the development of new imaging techniques that can be used to visualize DNA replication and cell division in live cells. Finally, there is a need for the development of new high-throughput screening assays that can be used to identify compounds that affect DNA replication and cell division.

Synthesis Methods

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide is synthesized by a multi-step process that involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-3-aminopyrrolidine to form the corresponding amide. The amide is then deprotected with trifluoroacetic acid to yield N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide.

Scientific Research Applications

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide is widely used in scientific research as a fluorescent dye to stain DNA in live and fixed cells. N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide is commonly used in flow cytometry, confocal microscopy, and high-content screening. N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide is also used in the field of drug discovery to screen for compounds that affect DNA replication and cell division.

properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-11-12(2)27-21(17(11)19(22)24)23-20(25)18-13-7-3-5-9-15(13)26-16-10-6-4-8-14(16)18/h3-10,18H,1-2H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHYRCZWKNVJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-9H-xanthene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.